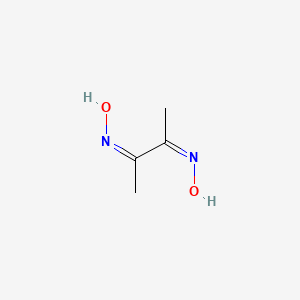

Glyoxime, dimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethylglyoxime is a chemical compound with the molecular formula C₄H₈N₂O₂. It is a white, crystalline powder that is soluble in methanol and sodium hydroxide solution but insoluble in water . Dimethylglyoxime is widely used in analytical chemistry, particularly for the detection and analysis of nickel and other metals . Its unique chemical properties make it an invaluable tool for chemists and researchers .

Méthodes De Préparation

Dimethylglyoxime can be synthesized from diacetyl monoxime, which is obtained by the reaction of diacetyl with hydroxylamine . The key transformation involves treating diacetyl monoxime with an additional quantity of hydroxylamine in the presence of an acidic catalyst . This reaction leads to the formation of dimethylglyoxime in a crystalline form, which can be purified by recrystallization from hot water . Industrial production methods typically follow similar synthetic routes but on a larger scale .

Analyse Des Réactions Chimiques

Dimethylglyoxime undergoes several types of chemical reactions, including complexation, precipitation, and substitution reactions . One of the most notable reactions is its ability to form a red precipitate with nickel ions, which is used for the qualitative and quantitative determination of nickel . The reaction can be represented as follows: [ \text{Ni}^{2+} + 2\text{C}_4\text{H}_8\text{N}_2\text{O}_2 \rightarrow \text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2 \downarrow (\text{red precipitate}) + 2\text{H}^+ ] Dimethylglyoxime also reacts with ferrous sulfate and ammonium hydroxide to form a complex compound of iron and ammonium sulfate .

Applications De Recherche Scientifique

Dimethylglyoxime has a wide range of applications in scientific research. In analytical chemistry, it is used as a selective precipitating reagent, detecting reagent, and photometric reagent for nickel, palladium, platinum, and other metal ions . It is also used in the separation of palladium from tin, gold, rhodium, and iridium . In organic synthesis, dimethylglyoxime serves as an efficient ligand for copper-catalyzed hydroxylation of aryl halides . Additionally, it is used in the preparation of hybrid catalysts for the synthesis of various organic compounds .

Mécanisme D'action

The mechanism of action of dimethylglyoxime involves its ability to form stable complexes with metal ions . The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms . This complexation process is highly specific and selective, allowing for the precise detection and quantification of metal ions in various samples . The formation of these complexes can also facilitate the separation and purification of metals from mixtures .

Comparaison Avec Des Composés Similaires

Dimethylglyoxime is unique in its high specificity for nickel ions, which sets it apart from other similar compounds . Some related compounds include hydroxylamine and salicylaldoxime, which also form complexes with metal ions but lack the same level of specificity and stability as dimethylglyoxime . Other diketones, such as benzil, can also be used to prepare related ligands, but they do not offer the same versatility and effectiveness in analytical applications .

Propriétés

Numéro CAS |

464921-38-8 |

|---|---|

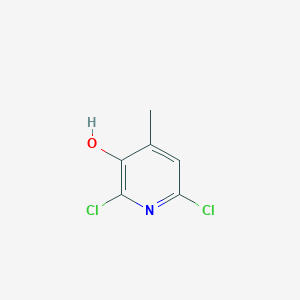

Formule moléculaire |

C4H8N2O2 |

Poids moléculaire |

116.12 g/mol |

Nom IUPAC |

(NZ)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3-,6-4- |

Clé InChI |

JGUQDUKBUKFFRO-GLIMQPGKSA-N |

SMILES isomérique |

C/C(=N/O)/C(=N\O)/C |

SMILES canonique |

CC(=NO)C(=NO)C |

Description physique |

Crystals soluble in ethanol and slightly soluble in water; [Sax] White powder; [MSDSonline] |

Pression de vapeur |

0.00069 [mmHg] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11824724.png)

![1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11824742.png)

![Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11824749.png)

![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride](/img/structure/B11824761.png)

![N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B11824786.png)

![2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B11824793.png)